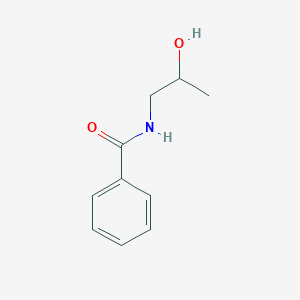

N-(2-hydroxypropyl)benzamide

Übersicht

Beschreibung

N-(2-Hydroxypropyl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a 2-hydroxypropyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-amino-1-propanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Hydroxypropyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxopropyl)benzamide.

Reduction: The amide group can be reduced to form the corresponding amine, N-(2-hydroxypropyl)benzylamine.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: N-(2-oxopropyl)benzamide.

Reduction: N-(2-hydroxypropyl)benzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-Hydroxypropyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers.

Wirkmechanismus

The mechanism of action of N-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and amide functionality allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N-(2-Hydroxyethyl)benzamide: Similar structure but with an ethyl group instead of a propyl group.

N-(2-Hydroxypropyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness: N-(2-Hydroxypropyl)benzamide is unique due to the presence of both a benzamide group and a 2-hydroxypropyl substituent, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

N-(2-hydroxypropyl)benzamide is a compound that has garnered attention for its biological activities, particularly in the fields of cancer therapy and drug delivery systems. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound possesses a benzamide structure with a hydroxypropyl substituent. This unique configuration enhances its solubility and interaction with biological molecules, facilitating hydrogen bonding that can affect enzyme activity and receptor binding.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of NF-κB Activation : N-substituted benzamides, including this compound, have been shown to inhibit NF-κB activation in various cell lines. This inhibition is crucial as NF-κB is involved in regulating apoptosis and inflammation .

- Induction of Apoptosis : Certain derivatives of benzamides can induce rapid apoptosis in target cells. The structural modifications on the benzamide ring can either promote apoptosis or inhibit survival pathways, highlighting the importance of chemical structure in determining biological activity .

- Drug Delivery Applications : The compound's ability to form copolymers, such as those based on N-(2-hydroxypropyl)methacrylamide (HPMA), has been explored for targeted drug delivery systems, particularly in cancer therapy. These copolymers can enhance the solubility and bioavailability of therapeutic agents .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Therapy Applications : In studies involving HPMA copolymers, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The polymeric micelles loaded with therapeutic agents showed enhanced solubilization and sustained release profiles, leading to improved anticancer efficacy .

- Mechanistic Studies : Research has shown that the introduction of hydroxy groups in the benzamide structure allows for better interaction with cellular targets, enhancing its potential as a sensitizer for radio- or chemotherapy. For instance, compounds modified with hydroxy groups exhibited increased apoptotic activity compared to their non-modified counterparts .

Pharmacokinetics and Biodistribution

Studies on the pharmacokinetics of this compound derivatives indicate that they can achieve targeted delivery to specific tissues, such as inflamed joints in arthritis models. This arthrotropic property is beneficial for localized treatment strategies .

Eigenschaften

IUPAC Name |

N-(2-hydroxypropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEKOIABBLJFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.